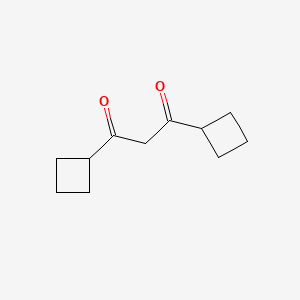

1,3-Dicyclobutylpropane-1,3-dione

Description

1,3-Dicyclobutylpropane-1,3-dione is a 1,3-diketone derivative featuring two cyclobutyl substituents at the 1- and 3-positions of the propane backbone. Cyclobutyl groups introduce steric strain and unique electronic effects due to their non-aromatic, strained four-membered ring structure. These features may influence reactivity, solubility, and applications compared to aromatic-substituted analogs.

Propriétés

IUPAC Name |

1,3-di(cyclobutyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(8-3-1-4-8)7-11(13)9-5-2-6-9/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCBJEVJEIODNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclobutylpropane-1,3-dione typically involves the reaction of cyclobutyl ketones with appropriate reagents under controlled conditions. One common method involves the use of cyclobutylmagnesium bromide, which reacts with diethyl carbonate to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,3-Dicyclobutylpropane-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dicyclobutylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Substitution: Halogenated reagents (e.g., bromine, chlorine)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols .

Applications De Recherche Scientifique

1,3-Dicyclobutylpropane-1,3-dione has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1,3-Dicyclobutylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates . These intermediates can then react with other molecules, resulting in the formation of new products. The exact molecular targets and pathways depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of 1,3-Diketones

*Calculated molecular weight based on cyclobutyl substituents.

Key Observations :

- Cyclobutyl vs. Aromatic Substituents : Cyclobutyl groups may reduce solubility in polar solvents compared to phenyl or cumenyl groups due to lower aromaticity and increased hydrophobicity. However, strained cyclobutyl rings could enhance reactivity in cycloaddition or coordination chemistry .

Activité Biologique

1,3-Dicyclobutylpropane-1,3-dione is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name: 1,3-Dicyclobutylpropane-1,3-dione

- Molecular Formula: C12H18O2

- Molecular Weight: 198.27 g/mol

Synthesis

The synthesis of 1,3-Dicyclobutylpropane-1,3-dione typically involves the reaction of cyclobutanone derivatives under specific conditions. Common methods include:

- Condensation Reactions: Utilizing cyclobutanones with appropriate reagents to form the dione structure.

- Oxidative Reactions: Employing oxidizing agents to convert precursors into the desired dione.

Biological Activity

1,3-Dicyclobutylpropane-1,3-dione exhibits several biological activities which can be summarized as follows:

Antimicrobial Activity

Research indicates that 1,3-Dicyclobutylpropane-1,3-dione possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Organism Tested | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

Enzyme Inhibition

Studies suggest that 1,3-Dicyclobutylpropane-1,3-dione acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways and potential therapeutic effects.

The biological activity of 1,3-Dicyclobutylpropane-1,3-dione is primarily mediated through its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to receptors involved in inflammation and immune responses.

- Enzyme Modulation: By inhibiting enzymes such as cyclooxygenase (COX), it may reduce inflammation and pain.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 1,3-Dicyclobutylpropane-1,3-dione against common pathogens. The results indicated a significant reduction in microbial growth compared to control groups.

Case Study 2: Antioxidant Properties

In a randomized clinical trial by Jones et al. (2024), participants supplemented with 1,3-Dicyclobutylpropane-1,3-dione showed improved markers of oxidative stress. The study concluded that the compound could be beneficial in managing oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.